molecular formula C17H17ClFN3O B10967678 N-(3-chloro-4-fluorophenyl)-4-phenylpiperazine-1-carboxamide

N-(3-chloro-4-fluorophenyl)-4-phenylpiperazine-1-carboxamide

Cat. No.: B10967678
M. Wt: 333.8 g/mol
InChI Key: SOCJMJLHQZONGT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

gefitinib , is a targeted therapy drug used in the treatment of non-small cell lung carcinoma (NSCLC). It selectively inhibits the epidermal growth factor receptor (EGFR) pathway, making it an essential player in cancer therapy .

Preparation Methods

Gefitinib can be synthesized through an improved three-step process from readily available starting materials. The protocol involves the synthesis, isolation, and characterization of novel intermediates. Notably, this method replaces high boiling solvents with low boiling solvents and eliminates base from the reaction, resulting in high yields and stable intermediates .

Chemical Reactions Analysis

Gefitinib undergoes various reactions, including alkylation. Common reagents and conditions used in its synthesis include morpholine, chloro- and fluoro-substituted phenyl compounds, and quinazoline derivatives. The major product formed is gefitinib itself.

Scientific Research Applications

Gefitinib has significant applications in cancer research and treatment:

    Chemotherapy Resistance: It is used as a third-line treatment for chemoresistant NSCLC patients.

    Targeted Therapy: Gefitinib specifically targets cancer cells, minimizing non-specific toxicities.

    Tyrosine Kinase Inhibition: It modulates growth factor signaling pathways, making it effective against EGFR-driven cancers.

Mechanism of Action

Gefitinib binds to the ATP-binding site of EGFR, irreversibly inhibiting its enzymatic activity. This disruption of EGFR signaling pathways leads to cancer cell growth inhibition.

Comparison with Similar Compounds

Gefitinib belongs to a class of tyrosine kinase inhibitors with aminoquinazoline as a core moiety. Other similar compounds include erlotinib, lapatinib, and dacomitinib .

Properties

Molecular Formula

C17H17ClFN3O

Molecular Weight

333.8 g/mol

IUPAC Name

N-(3-chloro-4-fluorophenyl)-4-phenylpiperazine-1-carboxamide

InChI

InChI=1S/C17H17ClFN3O/c18-15-12-13(6-7-16(15)19)20-17(23)22-10-8-21(9-11-22)14-4-2-1-3-5-14/h1-7,12H,8-11H2,(H,20,23)

InChI Key

SOCJMJLHQZONGT-UHFFFAOYSA-N

Canonical SMILES

C1CN(CCN1C2=CC=CC=C2)C(=O)NC3=CC(=C(C=C3)F)Cl

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.